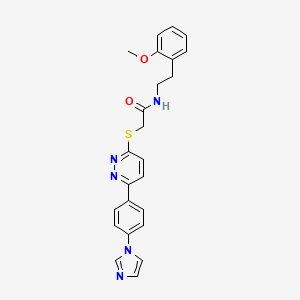

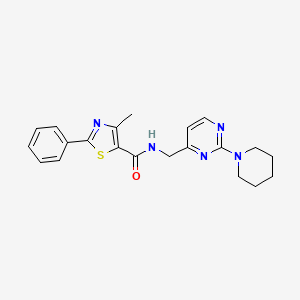

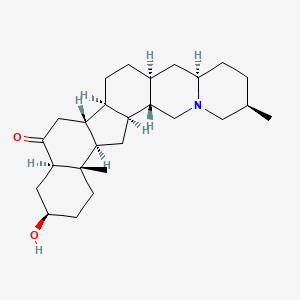

4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl ring, a pyrimidine ring, and a piperidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperidine and pyrimidine rings could allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure .Scientific Research Applications

Antituberculosis Activity

A study designed thiazole-aminopiperidine hybrid analogues, focusing on developing novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including derivatives similar to the specified chemical, exhibited promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with one compound showing significant in vitro activity and low cytotoxicity, highlighting potential for tuberculosis treatment (V. U. Jeankumar et al., 2013).

Anti-angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities. These derivatives were evaluated using the chick chorioallantoic membrane model and DNA binding/cleavage assays, suggesting potential utility in anticancer strategies by inhibiting blood vessel formation and interacting with DNA (Vinaya Kambappa et al., 2017).

Antimicrobial Agents

A study synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, showcasing antimicrobial activity against various bacterial and fungal strains. This research suggests the compound's utility in developing new antimicrobial agents effective against a broad spectrum of pathogens (Divyesh Patel et al., 2012).

Antifungal Activity

Derivatives containing the thienopyrimidinone skeleton were synthesized and evaluated for their antifungal activity against Phytophthora capsici. One specific derivative demonstrated superior activity, providing a foundation for the development of new antifungal agents for agricultural applications (S. Nam et al., 2011).

Antiprotozoal Drugs

Quaternary 2-phenylimidazo[1,2-a]pyridinium salts, related to the compound of interest, were evaluated for their antiparasitic activity. Certain derivatives showed significant activity against Trypanosoma rhodesiense, suggesting potential for developing new treatments for protozoal infections (R. Sundberg et al., 1990).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is c-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with cancer.

Mode of Action

The compound has two distinct structural features that enable it to inhibit c-Met. One is the '5 atoms regulation’ , and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .

Pharmacokinetics

The compound’s long chain, which can form a hydrogen bond donor or acceptor, may influence its bioavailability .

properties

IUPAC Name |

4-methyl-2-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-15-18(28-20(24-15)16-8-4-2-5-9-16)19(27)23-14-17-10-11-22-21(25-17)26-12-6-3-7-13-26/h2,4-5,8-11H,3,6-7,12-14H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMZHECILNAOFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC=C3)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide](/img/structure/B2382133.png)

![[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2382146.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)